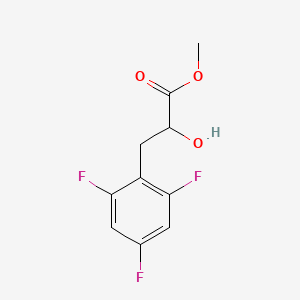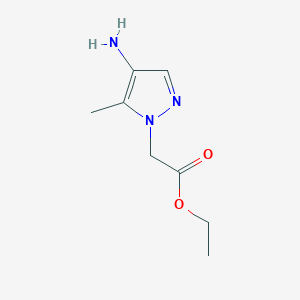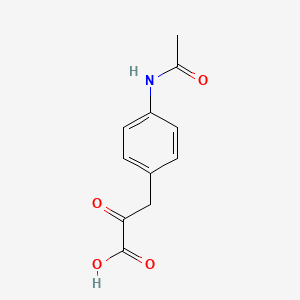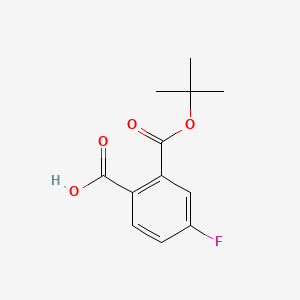
2-(tert-Butoxycarbonyl)-4-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butoxycarbonyl)-4-fluorobenzoic acid: is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom attached to the benzene ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-(tert-Butoxycarbonyl)-4-fluorobenzoic acid typically begins with commercially available 4-fluorobenzoic acid.
Reaction Conditions: The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion to the Boc-protected product.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of flow microreactor systems to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The fluorine atom on the benzene ring can undergo nucleophilic aromatic substitution reactions with various nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Deprotection Reactions: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Major Products:
Substitution Reactions: The major products are typically substituted benzoic acids with the nucleophile replacing the fluorine atom.
Deprotection Reactions: The major product is 4-fluorobenzoic acid after the removal of the Boc group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: The Boc group is widely used in peptide synthesis to protect amine groups during the formation of peptide bonds.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds.
Biology and Medicine:
Drug Development: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry:
Material Science: It is used in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2-(tert-Butoxycarbonyl)-4-fluorobenzoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects amines by forming a stable carbamate linkage, which can be selectively removed under acidic conditions . This allows for the selective modification of other functional groups in the molecule without affecting the protected amine.
Vergleich Mit ähnlichen Verbindungen
2-(tert-Butoxycarbonyl)-benzoic acid: Similar structure but lacks the fluorine atom.
4-Fluorobenzoic acid: Lacks the Boc protecting group.
tert-Butoxycarbonyl-protected amino acids: Used in peptide synthesis and have similar protecting group chemistry.
Uniqueness:
- The presence of both the Boc protecting group and the fluorine atom makes 2-(tert-Butoxycarbonyl)-4-fluorobenzoic acid unique. The Boc group provides protection during synthesis, while the fluorine atom can participate in various substitution reactions, offering versatility in synthetic applications .
Eigenschaften
Molekularformel |
C12H13FO4 |
|---|---|
Molekulargewicht |
240.23 g/mol |
IUPAC-Name |
4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
InChI |
InChI=1S/C12H13FO4/c1-12(2,3)17-11(16)9-6-7(13)4-5-8(9)10(14)15/h4-6H,1-3H3,(H,14,15) |
InChI-Schlüssel |
LMHXKHZBAJEZBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoicacid](/img/structure/B13624302.png)
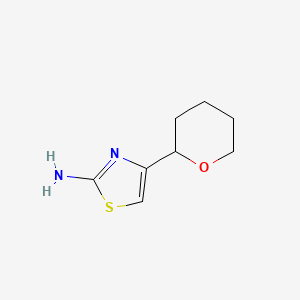

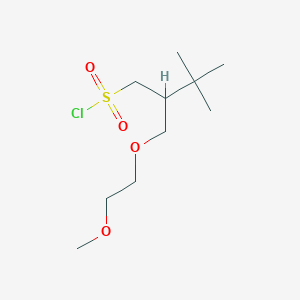

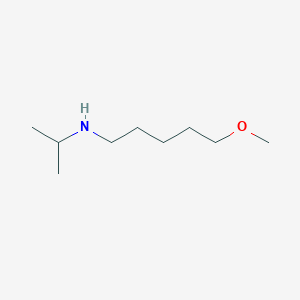
![tert-butylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate](/img/structure/B13624348.png)
